

Application Notes and Protocols: N-allyl- ϵ -caprolactam in Materials Science

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Compound of Interest

Compound Name: *2H-Azepin-2-one, hexahydro-1-(2-propenyl)-*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-allyl- ϵ -caprolactam as a functional monomer in materials science. The presence of a polymerizable lactam ring and a versatile pendant allyl group makes it a valuable building block for the synthesis of functional polyamides with tunable properties. These polymers can be tailored for a variety of applications, including drug delivery, tissue engineering, and advanced coatings, through post-polymerization modification of the allyl group.

Synthesis of N-allyl- ϵ -caprolactam

N-allyl- ϵ -caprolactam can be synthesized via the N-alkylation of ϵ -caprolactam. A common method involves the reaction of sodium ϵ -caprolactam with an allyl halide, such as allyl bromide.^{[1][2]}

Experimental Protocol: Synthesis of N-allyl- ϵ -caprolactam

Materials:

- ϵ -caprolactam
- Sodium hydroxide (NaOH) or Sodium metal (Na)

- Toluene (anhydrous)
- Allyl bromide
- Deionized water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Rotary evaporator
- Separatory funnel
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- Preparation of Sodium ϵ -caprolactam:
 - In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add ϵ -caprolactam (1 equivalent).
 - Add anhydrous toluene to dissolve the ϵ -caprolactam.
 - Carefully add sodium hydroxide (1.1 equivalents) or sodium metal (1.1 equivalents) in small portions.
 - If using NaOH, heat the mixture to reflux and remove the water formed azeotropically using a Dean-Stark trap until no more water is collected.
 - If using sodium metal, the reaction will proceed at a suitable temperature with the evolution of hydrogen gas until all the sodium has reacted.
 - The formation of sodium ϵ -caprolactam results in a suspension or a solution.
- N-allylation:

- Cool the reaction mixture to room temperature.
- Slowly add allyl bromide (1.2 equivalents) dropwise using a dropping funnel, maintaining the temperature below 40 °C.
- After the addition is complete, stir the mixture at room temperature for 12-24 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
- Work-up and Purification:
 - Filter the reaction mixture to remove the sodium bromide salt.
 - Wash the filtrate with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) in a separatory funnel.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
 - The crude product can be purified by vacuum distillation to yield N-allyl- ϵ -caprolactam as a colorless to light yellow liquid.

Illustrative Data for N-allyl- ϵ -caprolactam

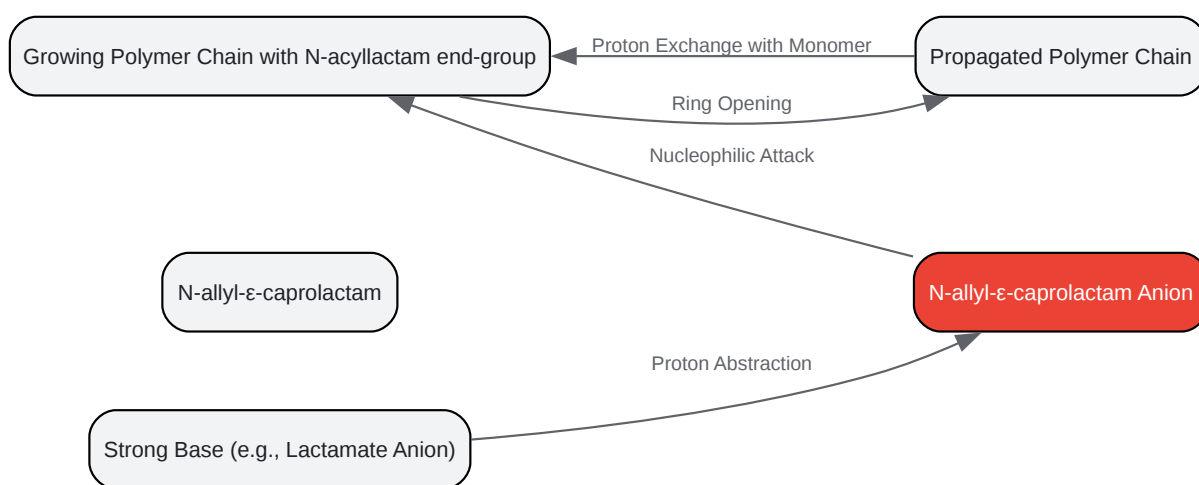
Property	Illustrative Value
Appearance	Colorless to light yellow liquid
Molecular Formula	C ₉ H ₁₅ NO
Molecular Weight	153.22 g/mol
Boiling Point	~80-85 °C at 1 mmHg (Illustrative)
¹ H NMR (CDCl ₃ , ppm)	δ 5.7-5.9 (m, 1H), 5.0-5.2 (m, 2H), 3.9-4.1 (d, 2H), 3.2-3.4 (t, 2H), 2.4-2.6 (t, 2H), 1.6-1.8 (m, 6H)
¹³ C NMR (CDCl ₃ , ppm)	δ 175.5, 134.0, 117.0, 49.0, 42.0, 36.5, 29.5, 28.0, 23.0

Polymerization of N-allyl- ϵ -caprolactam

N-allyl- ϵ -caprolactam can potentially be polymerized via anionic ring-opening polymerization (AROP). However, the allyl group may be incompatible with the strongly basic conditions of AROP, potentially leading to side reactions. Cationic ring-opening polymerization (CROP) is another possibility for N-substituted lactams.[3] Radical polymerization of the allyl group is generally inefficient and leads to low molecular weight oligomers due to degradative chain transfer.[4][5][6]

Anionic Ring-Opening Polymerization (AROP)

A proposed mechanism for the AROP of N-allyl- ϵ -caprolactam is shown below. Careful selection of initiators and reaction conditions is crucial to minimize side reactions involving the allyl group.



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Figure 1. Proposed mechanism for the anionic ring-opening polymerization of N-allyl- ϵ -caprolactam.

Experimental Protocol: Anionic Ring-Opening Polymerization (Hypothetical)

Materials:

- N-allyl- ϵ -caprolactam (dried and distilled)
- Initiator (e.g., sodium caprolactamate)
- Activator (e.g., N-acetyl- ϵ -caprolactam)
- Anhydrous solvent (e.g., toluene or bulk polymerization)
- Schlenk line and glassware

Procedure:

- The polymerization should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).
- The monomer, N-allyl- ϵ -caprolactam, must be rigorously dried and purified.
- In a flame-dried Schlenk flask, the monomer is heated to the desired polymerization temperature (e.g., 150-180 °C).
- The initiator is added to the molten monomer.
- The activator is then added to start the polymerization.
- The reaction is allowed to proceed for a specified time. The viscosity of the mixture will increase significantly.
- The polymerization is terminated by cooling the mixture and/or adding a proton source (e.g., water, acid).
- The resulting polymer is purified by precipitation in a non-solvent (e.g., water or methanol) and dried under vacuum.

Illustrative Data for Poly(N-allyl- ϵ -caprolactam)

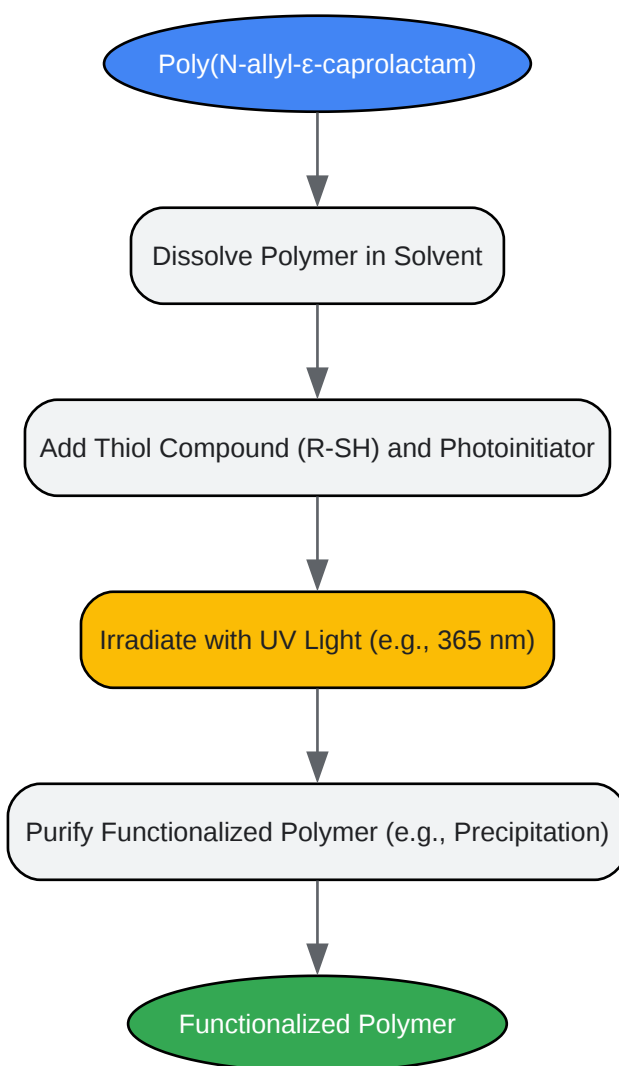
Property	Illustrative Value Range
Number Average MW (Mn)	5,000 - 20,000 g/mol
Polydispersity Index (Mw/Mn)	1.5 - 2.5
Glass Transition Temp. (Tg)	40 - 60 °C
Melting Temperature (Tm)	Amorphous or low Tm

Applications in Materials Science: Post-Polymerization Modification

The pendant allyl groups on poly(N-allyl- ϵ -caprolactam) serve as versatile handles for a wide range of post-polymerization modifications, allowing for the tailoring of material properties. The most prominent application is the use of thiol-ene "click" chemistry.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Thiol-Ene Click Chemistry

The thiol-ene reaction is a highly efficient and orthogonal reaction that proceeds via a radical mechanism, often initiated by UV light in the presence of a photoinitiator.[\[7\]](#)[\[9\]](#) This allows for the covalent attachment of a wide variety of thiol-containing molecules, introducing new functionalities to the polymer backbone.



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Figure 2. General workflow for the thiol-ene modification of poly(N-allyl-ε-caprolactam).

Experimental Protocol: Thiol-Ene Modification

Materials:

- Poly(N-allyl-ε-caprolactam)
- Thiol-containing molecule (e.g., 1-thioglycerol, cysteine, thiolated polyethylene glycol)
- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
- Suitable solvent (e.g., THF, DMF)

- UV lamp (e.g., 365 nm)
- Nitrogen source

Procedure:

- In a quartz reaction vessel, dissolve poly(N-allyl- ϵ -caprolactam) (1 equivalent of allyl groups) in the chosen solvent.
- Add the thiol-containing molecule (1.1 - 1.5 equivalents per allyl group).
- Add the photoinitiator (e.g., 1-5 mol% relative to the allyl groups).
- Degas the solution by bubbling with nitrogen for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.
- Irradiate the solution with a UV lamp at 365 nm for a specified time (e.g., 30 minutes to 2 hours) with stirring.
- Monitor the reaction by ^1H NMR to observe the disappearance of the allyl proton signals.
- After completion, precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether, hexane, or water, depending on the final polymer's solubility).
- Collect the polymer by filtration or centrifugation and dry it under vacuum.

Illustrative Thiol-Ene Modifications

Thiol Compound (R-SH)	Introduced Functionality	Potential Application
1-Thioglycerol	Hydroxyl groups (-OH)	Increased hydrophilicity, hydrogel formation
Cysteamine hydrochloride	Amine groups (-NH ₂)	pH-responsive materials, bioconjugation
Thioglycolic acid	Carboxylic acid groups (-COOH)	pH-responsive materials, drug conjugation
Thiolated PEG (PEG-SH)	Poly(ethylene glycol) chains	Antifouling surfaces, improved biocompatibility
Perfluorodecanethiol	Fluoroalkyl chain	Hydrophobic and oleophobic surfaces

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